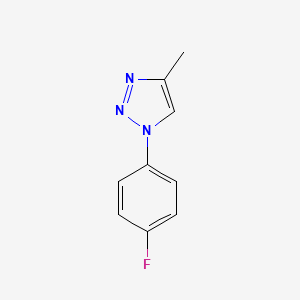

1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazole

説明

特性

IUPAC Name |

1-(4-fluorophenyl)-4-methyltriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3/c1-7-6-13(12-11-7)9-4-2-8(10)3-5-9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKOJZTQTVZNXIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=N1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Architectures of 1,2,3-Triazole Formation: From Huisgen to Catalytic Control

Executive Summary: The Triazole Scaffold in Medicinal Chemistry

The 1,2,3-triazole moiety is not merely a linker; it is a privileged scaffold in modern drug discovery.[1][2][3][4] Functioning as a non-classical bioisostere of the amide bond, it mimics the electronic properties and dipole moment (~5 Debye) of the peptide linkage while offering superior metabolic stability against hydrolytic enzymes.

For researchers and drug developers, the synthesis of these derivatives presents a binary choice dictated by the desired spatial architecture:

-

CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): Delivers 1,4-disubstituted regioisomers.[5]

-

RuAAC (Ruthenium-Catalyzed Azide-Alkyne Cycloaddition): Delivers 1,5-disubstituted regioisomers.[6]

This guide dissects the mechanistic divergence of these two pathways, moving beyond the simplified "concerted" models to the experimentally validated stepwise metallacycles.

The Thermal Baseline (And Why We Avoid It)

The classical Huisgen 1,3-dipolar cycloaddition is a thermal, concerted pericyclic reaction.

-

Mechanism: Single-step, asynchronous concerted cycloaddition.

-

The Problem: It requires elevated temperatures and produces a roughly 1:1 mixture of 1,4- and 1,5-regioisomers.

CuAAC: The 1,4-Regioselective Architecture

The "Click" Standard. Contrary to early textbook simplifications, the CuAAC reaction is not a concerted 1,3-dipolar cycloaddition.[5] It is a stepwise, organometallic sequence.

The Dinuclear Mechanistic Paradigm

The most critical insight for advanced application is that the reaction is second-order with respect to copper . Mononuclear copper acetylides are kinetically incompetent; the active catalytic species is a dinuclear copper complex .

The Stepwise Cycle:

- -Coordination: The Cu(I) species coordinates to the terminal alkyne, lowering the pKa of the terminal proton (by ~10 units).

-

Acetylide Formation: A base (often the solvent or substrate) deprotonates the alkyne to form a

-bound Cu(I)-acetylide. -

Dinuclear Activation (The Critical Step): A second Cu(I) atom coordinates to the

-system of the acetylide. This "helper" copper is essential for lowering the activation energy barrier. -

Metallacycle Formation: The azide coordinates to the complex.[7] The distal nitrogen of the azide attacks the C-2 carbon of the acetylide, forming a six-membered copper-containing metallacycle.

-

Ring Contraction: The metallacycle collapses to form the triazolyl-copper derivative.[5][6]

-

Protonolysis: Protonation releases the 1,4-triazole and regenerates the catalyst.[5]

Visualization: The Dinuclear Cycle

Caption: The Fokin-Sharpless Dinuclear Mechanism. Note the recruitment of the second copper atom (Red Node) which is obligate for catalysis.

RuAAC: The 1,5-Regioselective Architecture

The Complementary Force. While CuAAC is limited to terminal alkynes, RuAAC allows for the functionalization of internal alkynes and provides the complementary 1,5-isomer.

The Oxidative Coupling Mechanism

Unlike CuAAC, RuAAC involves a Ruthenium(II) catalyst (typically Cp*RuCl) and proceeds via an oxidative coupling mechanism.[6]

-

Ligand Displacement: Spectator ligands (like COD) are displaced by the alkyne and azide.[8]

-

Oxidative Coupling: The alkyne and azide undergo oxidative coupling to form a ruthenacycle (a 6-membered ring containing Ru, C, and N).[6] This step determines the regioselectivity due to steric repulsion between the Cp* ligand and the azide substituent.

-

Reductive Elimination: The metallacycle collapses, releasing the triazole and regenerating the active Ru species.[8][9]

Visualization: The Ruthenacycle Path

Caption: The RuAAC Catalytic Cycle. The sterically demanding Cp ligand directs the formation of the 1,5-isomer via the ruthenacycle.*

Experimental Protocols (Self-Validating Systems)

Protocol A: CuAAC (Standard Ascorbate Method)

Best for: Terminal alkynes, aqueous/organic mixtures, bioconjugation.

Reagents:

-

Ligand: THPTA or TBTA (Optional but recommended for bioconjugation to prevent Cu-oxidation).

Step-by-Step Workflow:

-

Solvent Prep: Dissolve Alkyne (1.0 eq) and Azide (1.0 eq) in t-BuOH:H2O (1:1).[5][10]

-

Why? Water accelerates the reaction via hydrophobic effects; t-BuOH solubilizes organics.

-

-

Catalyst Loading: Add CuSO₄ (1-5 mol%).

-

Initiation: Add Sodium Ascorbate (10-20 mol%) typically as a freshly prepared aqueous solution.

-

Self-Validation Check: The solution should remain clear or turn slightly yellow. If it turns dark brown/black , the Cu-acetylide has aggregated or oxidized. Add 5 eq. of ligand (TBTA) or increase ascorbate.

-

-

Reaction: Stir at RT for 2-12 hours.

-

Workup: Dilute with water. If product precipitates (common), filter.[10] If not, extract with EtOAc.

Protocol B: RuAAC (Cp*RuCl Method)

Best for: Internal alkynes, 1,5-isomers, anhydrous conditions.

Reagents:

-

Catalyst: Cp*RuCl(cod) (Pentamethylcyclopentadienyl ruthenium chloride cyclooctadiene complex).

-

Solvent: Dioxane, Toluene, or THF (Anhydrous).

Step-by-Step Workflow:

-

Inert Atmosphere: Flame-dry glassware and purge with Argon.

-

Why? Ru(II) catalysts are sensitive to air over prolonged heating.

-

-

Mix: Dissolve Alkyne (1.0 eq) and Azide (1.1 eq) in dry solvent (0.2–0.5 M).

-

Catalyst: Add Cp*RuCl(cod) (1-2 mol%).

-

Activation: Heat to 60–80°C.

-

Self-Validation Check: Unlike CuAAC, this reaction is rarely instant. Monitoring by TLC/LCMS is required.[12]

-

-

Workup: Remove solvent in vacuo. Purify via flash chromatography (silica).[12]

Comparative Data & Troubleshooting

| Feature | CuAAC | RuAAC | Thermal Huisgen |

| Regioselectivity | 1,4-Exclusive | 1,5-Exclusive | Mixture (~1:1) |

| Substrate Scope | Terminal Alkynes Only | Terminal & Internal Alkynes | All |

| Catalyst State | Cu(I) (generated in situ) | Ru(II) (Cp* complex) | None |

| Solvent Tolerance | Water compatible (Excellent) | Organic solvents preferred | Solvent independent |

| Mechanism | Dinuclear Cu-Acetylide | Ruthenacycle | Concerted Pericyclic |

Troubleshooting Matrix

-

Problem: CuAAC reaction stalls.

-

Cause: Oxidation of Cu(I) to Cu(II) by ambient oxygen.

-

Fix: Add more Sodium Ascorbate or degas solvents.

-

-

Problem: RuAAC yields are low.

-

Cause: Steric bulk on the azide.

-

Fix: Switch to Cp*RuCl(PPh3)2 or increase temperature; RuAAC is more sterically sensitive than CuAAC.

-

References

-

Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition.

-

Tornøe, C. W., et al. (2002).[13] "Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides." The Journal of Organic Chemistry.

-

Worrell, B. T., et al. (2013).[6] "Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions." Science.

-

Zhang, L., et al. (2005). "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides." Journal of the American Chemical Society.

-

Boren, B. C., et al. (2008).[6] "Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism." Journal of the American Chemical Society.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]

- 3. tandfonline.com [tandfonline.com]

- 4. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Click Chemistry [organic-chemistry.org]

- 7. Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide–Alkyne Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. jenabioscience.com [jenabioscience.com]

The Triazole Architect: Synthetic Precision & Therapeutic Frontiers

An In-Depth Technical Guide to Substituted 1,2,3-Triazoles

Executive Summary

The 1,2,3-triazole moiety has evolved from a mere "click chemistry" connector into a privileged pharmacophore and functional material scaffold.[1] For the modern drug developer, the triazole is not just a linker; it is a tunable electronic valve, a rigid geometric spacer, and a metabolic shield. This guide dissects the causal relationships between triazole substitution patterns and their physicochemical outputs, providing actionable protocols for 1,4- and 1,5-regioisomer synthesis and mapping high-value research vectors in medicinal chemistry and materials science.

Part 1: Synthetic Architectures & Mechanistic Control

The utility of 1,2,3-triazoles hinges on the ability to control regioselectivity. The choice between Copper-Catalyzed (CuAAC) and Ruthenium-Catalyzed (RuAAC) Azide-Alkyne Cycloaddition dictates the geometric outcome, which in turn defines the biological function (e.g., amide bond mimicry).

The Dichotomy of Catalysis: CuAAC vs. RuAAC[2][3][4]

-

CuAAC (1,4-Regioselectivity):

-

Mechanism: Proceeds via a dinuclear copper intermediate. The formation of a copper(I) acetylide is the rate-determining entry point. This obligates the use of terminal alkynes.

-

Electronic Character: The resulting 1,4-disubstituted triazole possesses a large dipole moment (~5 Debye) and mimics the trans-amide bond geometry, making it ideal for peptide backbone replacement where extended conformation is required.

-

-

RuAAC (1,5-Regioselectivity):

-

Mechanism: Involves oxidative coupling of the azide and alkyne (terminal or internal) to a ruthenacycle intermediate.[2][3]

-

Electronic Character: The 1,5-disubstituted isomer mimics the cis-amide bond (turn conformation). It is sterically more demanding and electronically distinct, often used to induce folding in peptidomimetics.

-

Mechanistic Visualization

The following diagram contrasts the catalytic cycles, highlighting the critical intermediates that enforce regioselectivity.

Figure 1: Comparative catalytic cycles for CuAAC and RuAAC.[4][3] Note the divergence at the metallacycle stage, dictating the final regioisomer.

Part 2: High-Value Research Areas

Medicinal Chemistry: The Bioisostere Advantage

The 1,2,3-triazole ring is a robust bioisostere for the amide bond.[5][6] Unlike amides, triazoles are resistant to proteolytic cleavage and enzymatic hydrolysis, offering a strategy to improve the metabolic stability (half-life) of peptide drugs and kinase inhibitors.

Key Research Vectors:

-

PROTAC Linkers:

-

Concept: Proteolysis Targeting Chimeras (PROTACs) require stable linkers of precise length to bridge the E3 ligase and the target protein.

-

Triazole Application: Using "click" chemistry to synthesize rigid, defined-length linkers. The triazole ring can also participate in pi-stacking interactions within the E3 ligase binding pocket, enhancing ternary complex stability.

-

-

Kinase Inhibition (EGFR/VEGFR):

-

Concept: Replacing the labile amide or urea linkage in Type II kinase inhibitors.

-

Mechanism: The triazole nitrogen atoms (N2/N3) act as hydrogen bond acceptors, mimicking the carbonyl oxygen of amides, while the C-H at position 5 (in 1,4-isomers) acts as a weak hydrogen bond donor.[7]

-

Data Summary: Comparative Physicochemical Properties

| Property | Amide Bond (Trans) | 1,4-Disubstituted Triazole | Impact on Drug Design |

| Geometry | Planar, ~3.8 Å distance | Planar, ~5.0 Å distance | Triazole is a slightly longer linker; mimics extended peptide conformations. |

| Dipole Moment | ~3.7 - 4.0 D | ~5.0 D | Stronger dipole interactions; improved solubility.[8] |

| H-Bonding | Donor (NH) & Acceptor (CO) | Acceptor (N2, N3) & Weak Donor (C5-H) | Maintains key binding interactions but removes labile NH. |

| Metabolic Stability | Low (Proteases/Amidases) | High (Oxidatively/Hydrolytically stable) | Significantly extends in vivo half-life. |

Materials Science: "Turn-On" Fluorogenic Sensors

Substituted triazoles are excellent ligands for transition metals. When conjugated to fluorophores (e.g., coumarin, anthracene), the triazole can quench fluorescence via Photoinduced Electron Transfer (PET). Upon binding a specific metal ion (e.g., Zn²⁺, Hg²⁺), PET is blocked, resulting in a "turn-on" fluorescence response.

Part 3: Experimental Protocols

Protocol A: Regioselective Synthesis of 1,4-Disubstituted 1,2,3-Triazoles (CuAAC)

Validation: This protocol uses sodium ascorbate to generate Cu(I) in situ, preventing oxidative homocoupling of alkynes (Glaser coupling) and ensuring high purity.

Reagents:

-

Terminal Alkyne (1.0 equiv)

-

Organic Azide (1.0 equiv)[9]

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

-

Sodium Ascorbate (10-20 mol%)

-

Solvent: t-BuOH/H₂O (1:1 v/v)[9]

Step-by-Step Methodology:

-

Preparation: Dissolve the alkyne and azide in the t-BuOH/H₂O mixture in a round-bottom flask.

-

Catalyst Activation: Prepare a fresh aqueous solution of sodium ascorbate (yellowish color). Add the CuSO₄ solution to the reaction mixture, followed immediately by the ascorbate solution. Observation: The mixture may turn bright yellow/orange (formation of Cu(I)).

-

Reaction: Stir vigorously at room temperature for 6–12 hours. Monitor via TLC (disappearance of azide/alkyne).

-

Workup: Dilute with water. If the product precipitates, filter and wash with cold water/ammonium hydroxide (to remove Cu traces). If soluble, extract with EtOAc, wash with brine, and dry over Na₂SO₄.

-

Purification: Recrystallization is often sufficient; otherwise, silica gel chromatography.

Protocol B: Regioselective Synthesis of 1,5-Disubstituted 1,2,3-Triazoles (RuAAC)

Validation: Strict exclusion of moisture is not required, but an inert atmosphere improves yield. The Cp*RuCl(COD) catalyst is robust but requires thermal activation.

Reagents:

-

Terminal or Internal Alkyne (1.0 equiv)

-

Organic Azide (1.0 equiv)[9]

-

Catalyst: Cp*RuCl(COD) (Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride) (1-2 mol%)

-

Solvent: Toluene or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

-

Setup: In a dry vial, dissolve alkyne and azide in anhydrous toluene (0.2–0.5 M concentration).

-

Catalyst Addition: Add the Ru catalyst. Flush the headspace with nitrogen/argon and cap.

-

Reaction: Heat to 60–80°C (terminal alkynes) or 80–110°C (internal alkynes) for 4–16 hours.

-

Workup: Cool to room temperature. The reaction is often clean enough to concentrate directly.

-

Purification: Flash chromatography is usually required to remove the catalyst residues.

Part 4: Strategic Workflow for Triazole Integration

This decision tree guides the researcher in selecting the appropriate synthetic route based on structural requirements.

Figure 2: Decision matrix for synthetic methodology selection based on pharmacophore requirements.

References

-

Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. Journal of Organic Chemistry. [Link]

-

Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews. [Link]

-

Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. [Link]

-

1,2,3-Triazoles: A Review on Current Trends in Synthetic and Biological Applications. IOSR Journal of Applied Chemistry. [Link]

-

Bioisosteric Replacement of Amides with 1,2,3-Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics. ACS Pharmacology & Translational Science. [Link]

-

1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Frontiers in Chemistry. [Link]

Sources

- 1. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03819G [pubs.rsc.org]

- 2. Click Chemistry [organic-chemistry.org]

- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]

- 7. 1,2,3-Triazoles as Biomimetics in Peptide Science [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application Note: 1,2,3-Triazoles in Modern Drug Discovery

From "Click" Chemistry to Functional Pharmacophores

Executive Summary

The 1,2,3-triazole moiety has evolved from a purely synthetic connector into a privileged scaffold in medicinal chemistry.[1][2][3] Originally popularized by the Nobel Prize-winning "Click Chemistry" (CuAAC) for its synthetic ease, the ring system is now recognized as a non-classical bioisostere of the amide bond. This guide details the application of 1,2,3-triazoles in Fragment-Based Drug Discovery (FBDD), PROTAC linker design, and high-throughput library synthesis. It provides validated protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Kinetic Target-Guided Synthesis (in situ click).

The Pharmacophore: Why 1,2,3-Triazoles?

Bioisosterism and Physicochemical Properties

The 1,4-disubstituted 1,2,3-triazole is a rigorous bioisostere of the trans-amide bond. Unlike amides, however, triazoles are resistant to metabolic cleavage (proteases/peptidases) and chemical hydrolysis.

| Feature | trans-Amide Bond | 1,4-Disubstituted 1,2,3-Triazole | Impact on Drug Design |

| Geometry | Planar | Planar | Mimics peptide backbone geometry. |

| Dipole Moment | ~3.5 – 4.0 D | ~5.0 D | Stronger dipole enhances electrostatic interactions. |

| H-Bonding | Donor (NH) & Acceptor (CO) | Strong Acceptor (N2/N3); Weak Donor (C-H) | N2/N3 lone pairs accept H-bonds; C5-H acts as a weak donor (polarized). |

| Metabolic Stability | Low (Protease susceptible) | High (Oxidatively/Hydrolytically stable) | Increases in vivo half-life. |

Validated Clinical Relevance

The triazole ring is not merely a linker; it is a bioactive unit in FDA-approved therapeutics:

-

Rufinamide (Banzel): Antiepileptic; the triazole ring is the core pharmacophore modulating sodium channels.

-

Tazobactam:

-lactamase inhibitor; contains a 1,2,3-triazole moiety.[1] -

Solithromycin: Next-gen macrolide; utilizes a triazole linker to anchor a side chain that interacts with the bacterial ribosome, overcoming resistance.

Synthetic Strategy: Selecting the Right "Click"

Not all click reactions are identical. The choice of catalyst dictates the regiochemistry (1,4- vs 1,5-substitution) and biological compatibility.

Figure 1: Decision matrix for selecting the appropriate azide-alkyne cycloaddition method based on biological sensitivity and required regiochemistry.

Application Note: Kinetic Target-Guided Synthesis (KTGS)

Concept: Also known as In Situ Click Chemistry.[4][5][6] Instead of synthesizing a library and screening it, the biological target (enzyme) acts as the reaction vessel. Mechanism: The enzyme has two binding pockets. If an azide-fragment and an alkyne-fragment bind simultaneously in adjacent pockets, the enzyme holds them in proximity, lowering the activation energy for the cycloaddition. The enzyme synthesizes its own inhibitor.[7]

Workflow:

-

Fragment Selection: Design small fragments fitting the active site, tagged with azides or alkynes.

-

Incubation: Incubate the target protein with the fragment mixture (No Copper!).

-

Detection: Analyze via LC-MS/MS. Only the "clicked" triazole product formed by the enzyme will be present; background thermal reaction is negligible at physiological temperatures.

Application Note: PROTAC Linker Design

Proteolysis-Targeting Chimeras (PROTACs) require stable linkers to connect the E3 ligase ligand and the Target Protein ligand.[8]

-

Why Triazoles?

-

Library Generation: Rapidly "click" different linker lengths (alkyl chains) to optimize the ternary complex.

-

Rigidity: The triazole ring adds rigidity compared to PEG chains, potentially reducing the entropic penalty of binding.

-

Solubility: The nitrogen-rich ring improves aqueous solubility compared to pure alkyl chains.

-

Figure 2: Schematic of a PROTAC system utilizing a 1,2,3-triazole as a rigid, stable linker to facilitate ubiquitination.

Standard Operating Procedures (Protocols)

Protocol A: Standard CuAAC for Library Synthesis

Use this for synthesizing small molecule libraries or PROTAC linkers.

Reagents:

-

Reductant: Sodium Ascorbate (freshly prepared 500 mM in water).

-

Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine). Crucial for protecting Cu(I) from oxidation and preventing aggregation.

-

Solvent: t-BuOH/Water (1:1) or DMSO/Water (for solubility).

Procedure:

-

Dissolve Reactants: In a glass vial, dissolve the Alkyne (1.0 equiv) and Azide (1.0 equiv) in t-BuOH/Water (1:1). Final concentration ~0.1 M.

-

Add Ligand: Add TBTA (0.1 equiv). If TBTA is insoluble, use a minimal amount of DMF/DMSO.

-

Add Copper: Add CuSO₄ solution (0.05 equiv).

-

Initiate: Add Sodium Ascorbate (0.2 equiv). The solution should turn bright yellow (characteristic of the Cu(I)-TBTA complex).

-

Note: If the solution turns green/blue, Cu(I) has oxidized to Cu(II). Add more ascorbate.

-

-

Reaction: Stir at Room Temperature for 6–12 hours.

-

Work-up: Dilute with water. If the product precipitates, filter it. If not, extract with EtOAc. The triazole is usually pure enough for initial screening; remove Cu traces using a scavenger resin (e.g., QuadraPure™ TU) or EDTA wash if testing in biological assays immediately.

Protocol B: Kinetic Target-Guided Synthesis (In Situ Click)

Use this for identifying high-affinity binders from fragment pools.

Reagents:

-

Target Protein (Enzyme) in physiological buffer (PBS/Tris, pH 7.4).

-

Fragment Library A (Azides).

-

Fragment Library B (Alkynes).

-

Control: Bovine Serum Albumin (BSA) or Heat-denatured Target Protein.

Procedure:

-

Preparation: Dilute Target Protein to 5–10 µM in buffer.

-

Incubation: Add Azide fragments and Alkyne fragments (100 µM each).

-

Critical: Do NOT add Copper or Ascorbate.

-

-

Time Course: Incubate at 37°C for 24–48 hours.

-

Extraction: Denature protein with Acetonitrile (1:1 v/v) to release bound ligands. Centrifuge to remove precipitated protein.

-

Analysis: Inject supernatant into LC-MS/MS (SIM mode).

-

Hit Validation: A mass peak corresponding to a triazole product appearing in the "Target Protein" sample but absent in the "Control" sample indicates the enzyme templated the reaction.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Reaction Stalls (CuAAC) | Oxidation of Cu(I) to Cu(II) | Add more Sodium Ascorbate.[12] Ensure reaction vessel is capped/inert. Use TBTA or THPTA ligand.[11] |

| Precipitation of Copper | Lack of Ligand | TBTA is essential to keep Cu(I) soluble and active. Without it, Cu(I) disproportionates to Cu(0) and Cu(II). |

| Cell Toxicity | Copper Toxicity | Use THPTA (water-soluble ligand) instead of TBTA.[11] It reduces Cu cytotoxicity.[11] Alternatively, use Strain-Promoted (Copper-free) click. |

| High Background (In Situ) | Reactants too reactive | Ensure alkynes are not electron-deficient (e.g., avoid propiolates). Use simple phenyl/alkyl acetylenes to prevent thermal background reaction. |

References

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. [Link][9]

-

Manetsch, R., et al. (2004). In Situ Click Chemistry: Enzyme Inhibitors Made to Their Own Specifications. Journal of the American Chemical Society. [Link][13]

-

Tron, G. C., et al. (2008). Click chemistry reactions in medicinal chemistry: Applications of the 1,2,3-triazole scaffold. Medicinal Research Reviews. [Link]

-

Testa, A., et al. (2020). Design of PROTAC Linkers: A Critical Review. Current Opinion in Chemical Biology. (Note: General reference for PROTAC linker strategies). [Link]

-

FDA Label - Rufinamide. (Clinical application of triazole pharmacophore). [Link]

Sources

- 1. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03819G [pubs.rsc.org]

- 2. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. In situ click chemistry: from small molecule discovery to synthetic antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In situ click chemistry: from small molecule discovery to synthetic antibodies - Integrative Biology (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 9. Na-Ascorbate [baseclick.eu]

- 10. furthlab.xyz [furthlab.xyz]

- 11. broadpharm.com [broadpharm.com]

- 12. jenabioscience.com [jenabioscience.com]

- 13. Click Chemistry [organic-chemistry.org]

Application Note: Scalable & Safe Synthesis of 1,2,3-Triazoles via Continuous Flow

Executive Summary

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of "Click Chemistry," widely utilized in drug discovery for peptidomimetics and bioconjugation.[1] However, the batch synthesis of triazoles is often plagued by the safety hazards of organic azides (explosivity) and the difficulty of removing copper residues.

This guide details a continuous flow protocol that solves these challenges. By generating hazardous azides in situ and utilizing a catalytic copper reactor, researchers can achieve high-throughput synthesis of 1,4-disubstituted-1,2,3-triazoles with superior safety profiles and minimal purification.

Introduction: Why Flow?

Transitioning CuAAC reactions from batch to flow offers three distinct advantages rooted in process causality:

-

Safety (Thermal & Inventory): Organic azides are energetic materials.[2][3] Flow chemistry minimizes the "active inventory"—the amount of hazardous material reacting at any given second—to microliter scales. Furthermore, the high surface-area-to-volume ratio of flow reactors ensures rapid dissipation of heat from this highly exothermic reaction (

). -

Catalytic Efficiency: In batch, removing copper to ppm levels required for pharmaceutical compliance is tedious. In flow, using a heterogeneous copper reactor (e.g., copper tubing) retains the catalyst within the system, yielding products with significantly lower metal contamination.

-

Process Integration: Flow allows for the "telescoping" of reactions.[4] Unstable azides can be generated and consumed immediately in a closed system, never requiring isolation.

Mechanistic Foundation

To optimize the flow parameters, one must understand the Dinuclear Copper Mechanism . Unlike early assumptions of a mononuclear cycle, current evidence suggests two copper atoms are required: one to activate the alkyne (forming a

Figure 1: The Dinuclear Catalytic Cycle

The diagram below illustrates the pathway.[6] Note that in a copper tube reactor, the surface of the tube (

Caption: The accepted dinuclear mechanism for CuAAC. In flow using Cu tubing, the wall provides the Cu source.

Critical Safety Framework: The C/N Ratio

Before attempting any azide synthesis, you must validate the stability of your target molecule.[3]

The Equation:

- : Number of Carbon atoms

- : Number of Oxygen atoms

- : Number of Nitrogen atoms

Interpretation:

-

Ratio < 1: EXTREMELY DANGEROUS. Do not isolate. Only synthesize in flow if strictly necessary and consumed immediately (< 1g scale).

-

Ratio 1 to 3: Unstable. Store cold, dark, and do not concentrate. Ideal for in situ flow consumption.

-

Ratio > 3: Generally stable (e.g., benzyl azide).

Protocol 1: The "Copper Reactor" Method (Heterogeneous)

This protocol utilizes a copper coil reactor. The reactor wall acts as the catalyst source, eliminating the need to add copper salts to the feed stream.

Equipment Setup

-

Pumps: 2x HPLC Pumps or Syringe Pumps.

-

Reactor: Copper tubing coil (OD: 1/16", ID: 1 mm, Volume: 10 mL).

-

Note: Fresh copper tubing must be "activated" by flushing with 1M acetic acid to remove the oxide passivation layer.

-

-

Temperature Control: Oil bath or convection heater set to 100 °C.

-

BPR: Back Pressure Regulator set to 100 psi (approx 7 bar) to prevent solvent boiling.

Reagents

-

Stream A: Terminal Alkyne (0.5 M) in DMF or DMSO.

-

Stream B: Organic Azide (0.5 M) in DMF or DMSO.

-

Safety: If the azide is volatile or low C/N, see Protocol 2.

-

Step-by-Step Methodology

-

System Priming: Flush the copper coil with solvent (DMF) at 1 mL/min for 10 minutes.

-

Flow Rate Calculation: Target a residence time (

) of 10–20 minutes.-

Formula:

-

Example: For a 10 mL coil and 20 min

, total flow = 0.5 mL/min (0.25 mL/min per pump).

-

-

Execution: Start pumping Stream A and Stream B.

-

Steady State: Discard the output for the first 1.5 residence times (30 mins).

-

Collection: Collect the product stream.

-

Workup: The effluent usually contains pure triazole in solvent. Evaporate solvent or precipitate with water.

-

Self-Validation: If the copper coil turns black/dark, it indicates oxidation. Flush with 1% acetic acid/DMF to reactivate.

-

Protocol 2: Fully Telescoped In-Situ Azide Synthesis

Objective: Synthesize the azide from an alkyl halide and immediately react it with an alkyne. This avoids the isolation of the potentially explosive azide intermediate.

Experimental Workflow

This system uses three pumps. The first stage generates the azide; the second stage performs the click reaction.

Caption: Telescoped workflow. Reactor 1 converts halide to azide; Reactor 2 catalyzes the triazole formation.

Reagents

-

Stream A: Alkyl Bromide/Chloride (0.5 M) in MeCN.

-

Stream B: Sodium Azide (0.75 M, 1.5 equiv) in Water.

-

Stream C: Terminal Alkyne (0.5 M) in MeCN.

Step-by-Step Methodology

-

Reactor 1 (Azidation): Use a PTFE coil (inert). Set temperature to 80–90 °C. Residence time: 15–30 mins (depending on halide reactivity).

-

Note: Sodium azide is not soluble in pure organic solvents. The water/MeCN biphasic mix requires vigorous mixing or a segmented flow regime.

-

-

Reactor 2 (Click): Use the Copper Coil described in Protocol 1. Set temperature to 100 °C. Residence time: 10–15 mins.

-

Operation:

-

Start Pumps A and B. Allow Reactor 1 to fill.

-

Start Pump C to meet the generated azide stream at Mixer 2.

-

Maintain 100 psi system pressure.

-

-

Purification: The output contains the triazole, excess NaN3, and sodium halide salts.

-

Workup: Dilute with EtOAc, wash with water (removes salts and unreacted NaN3), dry, and concentrate.

-

Data Presentation: Batch vs. Flow Comparison

The following table summarizes the efficiency gains observed when synthesizing 1-benzyl-4-phenyl-1H-1,2,3-triazole using Protocol 1 compared to traditional batch methods.

| Metric | Traditional Batch | Flow Protocol (Cu Coil) | Impact |

| Reaction Time | 12 – 24 Hours | 15 Minutes | 98% Reduction |

| Temperature | RT to 40°C | 100°C | Higher T possible due to closed system |

| Yield | 85 – 92% | 95 – 99% | Improved conversion |

| Cu Residue | > 500 ppm | < 50 ppm | Pharma Compliant |

| Safety | High Inventory | Low Inventory | Intrinsic Safety |

Troubleshooting & Optimization

-

Clogging:

-

Cause: Triazoles are often solids with high melting points. If the concentration is too high, they may crystallize in the tube.

-

Solution: Use a co-solvent like DMSO or decrease concentration to 0.2 M. Ensure the BPR is heated if possible.

-

-

Low Conversion in Reactor 2:

-

Cause: Passivation of the copper surface.

-

Solution: Add 1 mol% of a soluble copper source (e.g., Cu(MeCN)

PF

-

-

Pressure Spikes:

-

Cause: Salt precipitation (NaN3 or NaBr) in the mixing tees.

-

Solution: Ensure the water ratio in Stream B is sufficient to keep salts dissolved.

-

References

-

Sharpless, K. B., et al. (2002). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link

-

Meldal, M., et al. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry. Link

-

Kappe, C. O., et al. (2011). Continuous Flow Synthesis of Organic Azides and Their Application in Click Chemistry. Journal of Flow Chemistry. Link

-

Ley, S. V., et al. (2011). Flow synthesis of organic azides and the multistep synthesis of imines and amines using a new monolithic triphenylphosphine reagent. Organic & Biomolecular Chemistry. Link

-

Vaccaro, L., et al. (2023). Continuous flow synthesis of 1,4-disubstituted 1,2,3-triazoles via consecutive β-azidation of α,β-unsaturated carbonyl compounds and CuAAC reactions.[7][8][9] Green Chemistry. Link

-

University of Pittsburgh. (2013). Safe Handling of Azides (Safety Manual). Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. safety.pitt.edu [safety.pitt.edu]

- 3. safety.fsu.edu [safety.fsu.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Click Chemistry [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Continuous flow synthesis of 1,4-disubstituted 1,2,3-triazoles via consecutive β-azidation of α,β-unsaturated carbonyl compounds and CuAAC reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Continuous flow synthesis of 1,4-disubstituted 1,2,3-triazoles via consecutive β-azidation of α,β-unsaturated carbonyl compounds and CuAAC reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC04672E [pubs.rsc.org]

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 'Click Chemistry'

An In-Depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist

Introduction: The 'Click Chemistry' Philosophy in Bioactive Molecule Synthesis

The concept of 'click chemistry', first introduced by K. Barry Sharpless in 2001, describes a class of chemical reactions that are rapid, reliable, and selective for creating substances by joining small molecular units together.[1][2][3] This philosophy was born out of a need for synthetic strategies that are efficient, high-yielding, and produce minimal byproducts, making them ideal for the complexities of biological research and drug discovery.[] The power of click chemistry lies in its bioorthogonality : the ability of the reacting functional groups to remain mutually reactive in a complex biological environment without interfering with or being affected by the native biochemical processes.[5][6]

This guide will explore the core principles and practical applications of the most prominent click reactions used in the synthesis and modification of bioactive molecules, including:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The quintessential click reaction, forming a stable 1,2,3-triazole linkage between an azide and a terminal alkyne.[7][]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that uses strained cyclooctynes, crucial for applications in living systems where copper's cytotoxicity is a concern.[9][10]

-

Thiol-ene Reactions: The efficient coupling of a thiol and an alkene, widely used in the formation of bioactive polymers and hydrogels for applications like controlled drug release.[11][12]

These methodologies have revolutionized drug discovery, bioconjugation, chemical proteomics, and the development of advanced therapeutic delivery systems.[1][13][14]

Application Note 1: Accelerating Drug Discovery and Lead Optimization

Click chemistry serves as a powerful engine for drug discovery by enabling the rapid synthesis of large, diverse libraries of chemical compounds for high-throughput screening.[][15] The modular nature of the CuAAC reaction, in particular, allows for the efficient assembly of molecular fragments, significantly speeding up the identification of potential drug candidates.[]

Causality in Experimental Design: The 1,2,3-triazole ring formed via the CuAAC reaction is more than just a simple linker; it is a key structural motif with properties that are highly advantageous in medicinal chemistry.[7] The triazole is exceptionally stable to hydrolysis, oxidation, and reduction, ensuring the integrity of the synthesized molecule under physiological conditions. Furthermore, its electronic properties, including a significant dipole moment and hydrogen bond accepting capabilities, allow it to act as a bioisostere for the amide bond, a common feature in peptides and proteins.[7][] This mimicry can improve the metabolic stability of peptide-based drug candidates by making them resistant to cleavage by proteases.[][17]

Workflow: Fragment-Based Drug Discovery using Click Chemistry

The diagram below illustrates a typical workflow where two fragments, identified through screening, are linked together using click chemistry to create a more potent lead compound.

Caption: Workflow for fragment-based drug discovery (FBDD) using click chemistry.

This strategy allows medicinal chemists to rapidly explore the chemical space between two binding sites on a biological target, optimizing for affinity and other drug-like properties.[]

Application Note 2: Bioconjugation for Targeted Therapies and Bioimaging

Bioconjugation is the covalent linking of two molecules, at least one of which is a biomolecule. Click chemistry provides an exceptionally robust and specific toolkit for this purpose.[14][18] Its applications range from creating antibody-drug conjugates (ADCs) for targeted cancer therapy to labeling proteins and glycans for in vivo imaging.[9][19]

Trustworthiness of the System: The bioorthogonal nature of click reactions is paramount for their success in bioconjugation.[5] When modifying a complex protein like an antibody, the reaction must not interfere with the numerous other functional groups present (e.g., amines, carboxylic acids, thiols). Azides and alkynes are essentially absent in biological systems, ensuring that the ligation occurs only at the intended site.[10]

For applications in living cells or organisms, the choice of click reaction is critical. While CuAAC is highly efficient, the inherent toxicity of the copper catalyst makes it unsuitable for most live-cell applications.[10] This is where Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) becomes the method of choice.[9] SPAAC utilizes a strained cyclooctyne (e.g., DBCO, BCN) that reacts spontaneously with an azide, obviating the need for a toxic catalyst and enabling dynamic imaging of biological processes in real-time.[9][10][20]

Table 1: Comparison of Key Click Reactions for Bioconjugation

| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | Thiol-Ene Reaction |

| Reactants | Terminal Alkyne + Azide | Strained Alkyne + Azide | Alkene + Thiol |

| Catalyst/Initiator | Copper(I) | None (Ring Strain) | Radical or Base |

| Primary Application | In vitro conjugation, materials | Live cell imaging, in vivo studies | Hydrogel formation, materials |

| Kinetics | Fast (with catalyst) | Moderate to Very Fast | Very Fast |

| Bioorthogonality | Excellent (reactants) | Excellent (reactants & catalyst-free) | Good (potential side reactions) |

| Key Advantage | High yield, simple reactants | Copper-free, biocompatible | Rapid, efficient polymerization |

| Limitation | Copper cytotoxicity | More complex alkyne synthesis | Requires initiator, less bioorthogonal |

Application Note 3: Thiol-Ene Chemistry for Bioactive Hydrogel Synthesis

Hydrogels are water-swollen polymer networks of immense interest for therapeutic delivery due to their biocompatibility and tunable properties.[11][12] Thiol-ene "click" reactions are particularly well-suited for forming these hydrogels in situ.[21] The reaction, which involves the addition of a thiol across an alkene, can be initiated by light (photo-initiation) or proceed spontaneously via a Michael-type addition under mild, aqueous conditions.[11][12]

Expertise in Action: The power of the thiol-ene approach lies in the ability to precisely control the hydrogel's physical properties, which in turn dictates its function as a drug delivery vehicle.[22] By selecting multi-arm poly(ethylene glycol) (PEG) macromers functionalized with either thiols or specific alkenes (e.g., maleimide, norbornene), researchers can create hydrogels with a well-defined network structure.[21] This control allows for:

-

Tunable Degradation: Incorporating degradable linkers (e.g., esters) into the polymer backbone allows the hydrogel to break down over a predictable timeframe, releasing its therapeutic cargo.

-

Controlled Release: The mesh size of the hydrogel network can be tuned to control the diffusion rate of encapsulated molecules, from small molecule drugs to large therapeutic proteins.[12][21]

-

Bioactivity: Peptides or other bioactive molecules containing a cysteine residue (which has a thiol group) can be directly incorporated into the hydrogel structure, rendering the material itself bioactive.[22]

Diagram: Thiol-Ene Hydrogel Formation for Drug Encapsulation

Caption: Formation of a drug-delivery hydrogel via thiol-ene click chemistry.

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

This protocol provides a general method for labeling a biomolecule containing an alkyne with an azide-functionalized cargo (e.g., a fluorescent dye) in an aqueous buffer. The protocol is based on established methods that use a copper-binding ligand to accelerate the reaction and protect the biomolecule from oxidative damage.[23][24][25]

Mechanistic Insight: The reaction requires a Copper(I) catalyst. Since Cu(I) is unstable in aqueous solution, it is generated in situ from a Cu(II) source (CuSO₄) using a reducing agent, typically sodium ascorbate.[23][25] However, this process can generate reactive oxygen species (ROS) that may damage sensitive biomolecules.[23] The inclusion of a copper-chelating ligand like THPTA or TBTA serves a dual purpose: it stabilizes the Cu(I) oxidation state and acts as a sacrificial reductant, protecting the target molecule.[23][25][26]

Materials:

-

Alkyne-modified biomolecule (e.g., protein, oligonucleotide)

-

Azide-functionalized cargo molecule (e.g., Azide-Fluor 488)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Copper(II) Sulfate (CuSO₄) stock solution (20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (50 mM in water)

-

Sodium Ascorbate stock solution (100 mM in water, freshly prepared)

-

Aminoguanidine stock solution (optional, to intercept ascorbate by-products)[26]

-

Microcentrifuge tubes (2 mL)

Procedure:

-

In a 2 mL microcentrifuge tube, prepare the biomolecule solution. Dilute the alkyne-modified biomolecule with buffer to a final volume of 430 µL. The final concentration of the alkyne should typically be in the range of 25-100 µM.

-

Add 10 µL of the azide-cargo stock solution (e.g., 5 mM stock for a final concentration of ~100 µM, representing a molar excess).

-

Prepare a premixed catalyst solution by combining 2.5 µL of 20 mM CuSO₄ stock with 5.0 µL of 50 mM THPTA stock. This maintains a 5:1 ligand-to-copper ratio.[25] Vortex briefly.

-

Add the 7.5 µL of the premixed catalyst solution to the biomolecule/azide mixture.

-

(Optional) Add 25 µL of aminoguanidine solution.[23]

-

Initiate the reaction by adding 25 µL of the freshly prepared 100 mM sodium ascorbate solution. The final volume will be 500 µL.

-

Close the tube to minimize oxygen diffusion and mix gently by inverting several times.[23]

-

Allow the reaction to proceed for 1-2 hours at room temperature. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration (4-16 hours).

-

Workup: The purification method depends on the application. For proteins, excess reagents can be removed using a desalting column. For smaller molecules, HPLC or precipitation may be required.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Imaging

This protocol describes the metabolic labeling of cellular glycans with an azido-sugar, followed by fluorescent tagging using a cyclooctyne-dye conjugate for live-cell imaging.[27][28]

Mechanistic Insight: This is a two-step process. First, cells are cultured with a peracetylated azido-sugar (e.g., Ac₄ManNAz). The cell's metabolic machinery removes the acetyl groups and incorporates the azido-sugar into cell-surface glycans.[10] In the second step, a membrane-impermeable cyclooctyne-fluorophore (e.g., DBCO-AF488) is added to the medium. The SPAAC reaction occurs spontaneously and specifically between the DBCO and the azide on the cell surface, resulting in fluorescently labeled cells.[9][27] The reaction is bioorthogonal and proceeds without a catalyst, making it ideal for live-cell studies.[10]

Diagram: SPAAC for Live Cell Surface Labeling

Caption: Workflow for SPAAC-mediated live cell fluorescence imaging.

Materials:

-

Cell line of interest (e.g., HeLa, Jurkat) in appropriate culture medium.

-

Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz).

-

DBCO-functionalized fluorescent dye (e.g., DBCO-Alexa Fluor 488).

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Fluorescence microscope.

Procedure:

-

Metabolic Labeling: Culture cells to the desired confluency in a suitable format (e.g., glass-bottom dish for imaging).

-

Supplement the culture medium with 25-50 µM Ac₄ManNAz from a sterile stock solution.

-

Incubate the cells for 24-72 hours under normal culture conditions (37°C, 5% CO₂) to allow for the incorporation of the azido-sugar into cell surface glycans.[27]

-

Cell Preparation: Gently wash the cells three times with warm PBS or serum-free medium to remove any unincorporated azido-sugar.[27]

-

SPAAC Reaction: Prepare a 10-50 µM solution of the DBCO-fluorophore in fresh, serum-free cell culture medium.

-

Incubate the washed cells with the DBCO-fluorophore solution for 30-60 minutes at 37°C.[27]

-

Imaging: Wash the cells three times with warm PBS to remove excess DBCO-fluorophore.

-

Add fresh culture medium or an appropriate imaging buffer to the cells.

-

Visualize the fluorescently labeled cells immediately using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

References

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

-

A. E. Appel, R. A. Letteri, E. S. G. Choe, M. W. Tibbitt, E. A. D. D. Jones, S. R. B. D. D. D. J. M. J. M. A. D. D. D. C. & R. L. (2020). A thiol–ene click-based strategy to customize injectable polymer–nanoparticle hydrogel properties for therapeutic delivery. Biomaterials Science. [Link]

-

Kharkar, P. M., Rehmann, M. S., Skeens, K. M., Maverakis, E., & Kloxin, A. M. (2016). Thiol–ene Click Hydrogels for Therapeutic Delivery. ACS Biomaterials Science & Engineering, 2(2), 165-179. [Link]

-

Kharkar, P. M., Rehmann, M. S., Skeens, K. M., Maverakis, E., & Kloxin, A. M. (2016). Thiol–ene Click Hydrogels for Therapeutic Delivery. eScholarship, University of California. [Link]

-

Lee, S. B., & Kim, S. H. (2021). Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals. Molecules, 26(18), 5489. [Link]

-

Kharkar, P. M., Rehmann, M. S., Skeens, K. M., Maverakis, E., & Kloxin, A. M. (2016). Thiol–ene click hydrogels for therapeutic delivery. ACS Biomaterials Science & Engineering, 2(2), 165-179. [Link]

-

Szychowski, J., Mahdavi, A., Hodas, J. J., & Fokin, V. V. (2010). Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. JoVE (Journal of Visualized Experiments), (42), e2159. [Link]

-

Beatty, K. E., Fisk, J. D., Smart, B. P., Lu, Y. Y., Szychowski, J., Hangauer, M. J., ... & Tirrell, D. A. (2010). Live‐Cell Imaging of Cellular Proteins by a Strain‐Promoted Azide–Alkyne Cycloaddition. ChemBioChem, 11(15), 2092-2095. [Link]

-

baseclick GmbH. (n.d.). Protocols. Retrieved from [Link]

-

Beatty, K. E., Fisk, J. D., Smart, B. P., Lu, Y. Y., Szychowski, J., Hangauer, M. J., ... & Tirrell, D. A. (2010). Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide-Alkyne Cycloaddition. Chembiochem, 11(15), 2092–2095. [Link]

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-catalyzed azide-alkyne click chemistry for bioconjugation. Current protocols in chemical biology, 3(4), 153–162. [Link]

-

Xu, Y., Zhang, C., & Zhai, H. (2023). Recent updates in click and computational chemistry for drug discovery and development. Frontiers in Chemistry, 11, 1121099. [Link]

-

Jena Bioscience. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. [Link]

-

Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Retrieved from [Link]

-

Baskin, J. M., Prescher, J. A., Laughlin, S. T., Agard, N. J., Chang, P. V., Miller, I. R., ... & Bertozzi, C. R. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 104(43), 16793-16797. [Link]

-

Niphakis, M. J., & Cravatt, B. F. (2014). Click Chemistry in Proteomic Investigations. Methods in cell biology, 120, 143–169. [Link]

-

Chen, Y., Wang, D., & Liu, S. (2021). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. Molecules, 26(17), 5347. [Link]

-

Lauwaet, T., Miyamoto, Y., Ihara, S., Le, C., Kalisiak, J., Korthals, K. A., ... & Eckmann, L. (2011). Click chemistry-facilitated comprehensive identification of proteins adducted by antimicrobial 5-nitroimidazoles for discovery of alternative drug targets against giardiasis. eScholarship, University of California. [Link]

-

G-Biosciences. (2019). Click chemistry and its application to proteomics. [Link]

-

Lo, K. K. W., Zhang, K. Y., & Chung, C. K. (2015). Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)-Based Bioorthogonal Labeling, Bioimaging, and Photocytotoxicity Studies of Phosphorescent Ruthenium(II) Polypyridine Dibenzocyclooctyne (DIBO) Complexes. CityUHK Scholars. [Link]

-

Mackay, H. L., & Johnson, C. N. (2020). Click Chemistry Methodology: The Novel Paintbrush of Drug Design. Journal of Medicinal Chemistry, 63(19), 10705-10729. [Link]

-

Baker, A., & Smith, A. M. (2018). In Vivo Applications of Bioorthogonal Reactions: Chemistry and Targeting Mechanisms. CentAUR. [Link]

-

Wang, H., Wang, R., Cai, K., & Chen, X. (2017). Bio-orthogonal Click Chemistry for In Vivo Bioimaging. ResearchGate. [Link]

-

Kharkar, P. M., Rehmann, M. S., Skeens, K. M., Maverakis, E., & Kloxin, A. M. (2016). Thiol-ene click hydrogels for therapeutic delivery. Semantic Scholar. [Link]

-

A Brief Introduction to Click Chemistry and Bioorthogonal Chemistry. (2023). LinkedIn. [Link]

-

Li, H., Aneja, R., & Chaiken, I. (2013). Click Chemistry in Peptide-Based Drug Design. Molecules, 18(8), 9797-9817. [Link]

-

Chen, Y., Wang, D., & Liu, S. (2021). Click Reaction in Chemical Proteomics. Encyclopedia MDPI. [Link]

-

An Insight Into Click Chemistry. (2024). International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Moses, J. E., & Moorhouse, A. D. (2007). The growing applications of click chemistry. Chemical Society Reviews, 36(8), 1249-1262. [Link]

-

Nwe, K., & Brechbiel, M. W. (2009). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. Cancer Biotherapy & Radiopharmaceuticals, 24(3), 289-302. [Link]

-

Li, H., Aneja, R., & Chaiken, I. (2013). Click Chemistry in Peptide-Based Drug Design. ResearchGate. [Link]

-

Chen, Y., Wang, D., & Liu, S. (2021). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. Molecules, 26(17), 5347. [Link]

-

Wang, L., Wang, X., Yang, Y., & Liu, L. (2024). Recent advances in peptide macrocyclization strategies. Chemical Society Reviews. [Link]

Sources

- 1. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances about the Applications of Click Reaction in Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 7. Frontiers | Recent updates in click and computational chemistry for drug discovery and development [frontiersin.org]

- 9. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 10. pnas.org [pnas.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Thiol–ene Click Hydrogels for Therapeutic Delivery [escholarship.org]

- 13. rroeder.nd.edu [rroeder.nd.edu]

- 14. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijpsjournal.com [ijpsjournal.com]

- 17. mdpi.com [mdpi.com]

- 18. bachem.com [bachem.com]

- 19. researchgate.net [researchgate.net]

- 20. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition [authors.library.caltech.edu]

- 21. Thiol–ene click hydrogels for therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A thiol–ene click-based strategy to customize injectable polymer–nanoparticle hydrogel properties for therapeutic delivery - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 23. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. jenabioscience.com [jenabioscience.com]

- 26. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 27. benchchem.com [benchchem.com]

- 28. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

role of 1,2,3-triazoles as linkers in hybrid compounds

Application Note & Protocols

Topic: The 1,2,3-Triazole: A Versatile Linker for the Synthesis of Novel Hybrid Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of Linkers in Hybrid Compounds

Molecular hybridization, the strategy of covalently linking two or more distinct pharmacophores into a single molecule, has emerged as a powerful paradigm in drug discovery.[1] This approach aims to create novel chemical entities with potentially improved affinity, enhanced selectivity, or a dual mode of action that can overcome challenges like drug resistance. The success of a hybrid compound is critically dependent on the nature of the linker connecting the bioactive moieties. An ideal linker is not merely a passive spacer but an active contributor to the molecule's overall physicochemical and pharmacological profile. It should be synthetically accessible, stable under physiological conditions, and capable of favorably influencing properties such as solubility, metabolic stability, and target engagement.[2]

Among the various chemical motifs used as linkers, the 1,2,3-triazole ring has garnered significant attention.[3] Formed with remarkable efficiency via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," the 1,2,3-triazole offers a unique combination of properties that make it an exceptionally effective and versatile linking unit in the design of advanced hybrid compounds.[3][4][5][6]

The 1,2,3-Triazole Moiety: An "All-in-One" Linking System

The widespread adoption of the 1,2,3-triazole as a linker is not accidental; it stems from a unique convergence of advantageous structural and chemical properties.[3][7]

-

Synthetic Accessibility and Versatility: The primary route to 1,4-disubstituted 1,2,3-triazoles is the CuAAC reaction, which is renowned for its reliability, high yields, and tolerance of a vast array of functional groups.[8][9] This synthetic ease allows for the rapid assembly of diverse compound libraries, accelerating the drug discovery process.[10]

-

Exceptional Stability: The triazole ring is an aromatic heterocycle, rendering it exceptionally stable to metabolic degradation, including oxidative and reductive conditions, as well as acidic or basic hydrolysis.[11][12] This inherent stability ensures the integrity of the hybrid compound in vivo.

-

Physicochemical Influence: The triazole moiety possesses a significant dipole moment and acts as a hydrogen bond acceptor.[2][6] These features can improve the solubility and overall physicochemical profile of the parent molecule.[13] Strategic placement of the triazole within a linker can be used to tune properties like lipophilicity and aqueous solubility, which is critical for optimizing "beyond-rule-of-5" molecules like PROTACs.[14]

-

Bioisosteric Mimicry: The 1,2,3-triazole is widely considered an excellent bioisostere of the trans-amide bond.[2][11] It mimics the size, planarity, and dipole moment of an amide but is resistant to cleavage by peptidases, offering a distinct advantage in designing peptidomimetics or other hybrids where metabolic lability is a concern.

Core Synthesis Methodology: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne is the foundational reaction for forming the 1,2,3-triazole ring.[15] While the thermal reaction requires high temperatures and yields a mixture of 1,4- and 1,5-regioisomers, the introduction of a copper(I) catalyst dramatically accelerates the reaction and renders it highly regioselective, exclusively producing the 1,4-disubstituted product.[8][16]

The generally accepted mechanism involves the formation of a copper(I) acetylide intermediate. This species then coordinates with the azide, followed by a cyclization step and subsequent protonolysis to release the 1,4-disubstituted 1,2,3-triazole product and regenerate the active catalyst.[8][17]

Caption: General workflow for synthesizing a triazole-linked hybrid compound.

Materials and Reagents

-

Alkyne-functionalized pharmacophore (e.g., Propargylated Phenol Derivative)

-

Azide-functionalized pharmacophore (e.g., Azido-quinoline Derivative)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium L-ascorbate

-

Solvent system: e.g., tert-Butanol/Water (1:1) or DMF

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Experimental Procedure

Step 1: Preparation of the Reaction Mixture

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the alkyne-functionalized pharmacophore (1.0 eq).

-

Add the azide-functionalized pharmacophore (1.1 eq). Rationale: A slight excess of one reactant can help drive the reaction to completion.

-

Add the solvent system (e.g., 20 mL of t-BuOH/H₂O, 1:1 v/v) and stir until all solids are dissolved.

Step 2: Initiation of the Click Reaction

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq). Add this solution to the reaction mixture. Rationale: Sodium ascorbate is a reducing agent that reduces the Cu(II) precatalyst to the active Cu(I) species in situ. [8][18]It also helps prevent oxidative homocoupling of the alkyne.

-

In another vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (0.1 eq). Add this solution dropwise to the reaction mixture. Rationale: A catalytic amount of copper is sufficient. Adding it last and dropwise prevents high local concentrations that could promote side reactions.

-

Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-12 hours).

Step 3: Work-up and Extraction

-

Once the reaction is complete, add 20 mL of deionized water to the flask.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL). Rationale: Ethyl acetate is a common organic solvent for extracting moderately polar products from an aqueous phase.

-

Combine the organic layers and wash sequentially with deionized water (20 mL) and brine (20 mL). Rationale: The water wash removes residual water-soluble reagents (like DMF if used), and the brine wash helps to remove bulk water from the organic layer, facilitating drying.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Step 4: Purification and Characterization

-

Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).

-

Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent.

-

Characterize the final hybrid compound using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS), to confirm its structure and purity. [19]

Data Summary and Troubleshooting

| Parameter | Condition | Rationale / Expected Outcome |

| Reactant Stoichiometry | Alkyne (1.0 eq), Azide (1.0-1.2 eq) | A slight excess of one component can maximize the consumption of the more valuable reactant. |

| Catalyst Loading | 1-10 mol% CuSO₄·5H₂O | Catalytic amounts are sufficient. Higher loading may not improve yield and complicates purification. |

| Reductant | 10-50 mol% Sodium Ascorbate | Ensures the copper remains in the active Cu(I) state. [18] |

| Solvent | t-BuOH/H₂O, DMF, DMSO | Choice depends on the solubility of the starting materials. Aqueous mixtures are common and green. |

| Temperature | Room Temperature | The reaction is highly efficient and typically does not require heating. [16] |

| Typical Yield | >80% | CuAAC reactions are known for their high efficiency and yields. |

Troubleshooting Guide:

-

Low or No Reaction:

-

Cause: Inactive catalyst. Solution: Use freshly prepared solutions of copper sulfate and sodium ascorbate. Ensure the ascorbate is not degraded.

-

Cause: Poor solubility of reactants. Solution: Try a different solvent system like DMF or DMSO. Gentle heating (40-50 °C) may be applied, but monitor for degradation.

-

-

Multiple Spots on TLC (Side Products):

-

Cause: Oxidative homocoupling of the alkyne (Glaser coupling). Solution: Increase the concentration of sodium ascorbate or degas the solvent to remove oxygen.

-

Cause: Impure starting materials. Solution: Re-purify the starting azide and alkyne before the click reaction.

-

Applications and Future Outlook

The use of 1,2,3-triazole linkers has led to the development of hybrid compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, antidiabetic, and neuroprotective properties. [4][5][10][20][21]The triazole ring is more than a linker; it can engage in hydrogen bonding and dipole interactions with biological targets, actively contributing to the pharmacophore of the hybrid molecule. [6]

Caption: Conceptual diagram of a hybrid molecule using a 1,2,3-triazole linker.

The continued evolution of click chemistry, including the development of new catalysts and ligation techniques, will further expand the utility of 1,2,3-triazoles. Their application in advanced drug modalities, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), highlights their enduring importance. The predictable synthesis and robust nature of the triazole linker provide a solid foundation for the rational design of the next generation of complex, multi-functional therapeutic agents.

References

- D. Dheer, V. Singh, R. Shankar, "Medicinal attributes of 1,2,3-triazoles: Current developments," Bioorganic Chemistry,

- M. Marzi et al., "1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview," PMC,

- "1,2,3-Triazole Containing Hybrids as Potential Pharmacological Agents: A Review," Asian Journal of Chemistry,

- "Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series," PMC,

- "The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a vers

- "An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities," MDPI,

- V. Pore, "1, 2, 3-Triazoles as Pharmacophores," Hilaris Publisher,

- "Synthesis and Antimicrobial Evaluation of 1H-1,2,3-Triazole-Linked Quinoline-Phenolic Natural Product Conjug

- "CuAAC-ensembled 1,2,3-triazole-linked isosteres as pharmacophores in drug discovery: review," PMC,

- "CuAAC-ensembled 1,2,3-triazole-linked isosteres as pharmacophores in drug discovery: review," RSC Publishing,

- "Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a liter

- "The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a vers

- "Click Chemistry Azide-Alkyne Cycloaddition," Organic Chemistry Portal,

- "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides," PMC,

- "New Methods for Synthesis of 1,2,3-Triazoles: A Review," Taylor & Francis Online,

- "Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC)

- "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjug

- "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides," Chemical Society Reviews (RSC Publishing),

- Q. Guan et al.

- "Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds," Longdom.org,

- "Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents," PMC,

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemistryjournal.net [chemistryjournal.net]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. CuAAC-ensembled 1,2,3-triazole-linked isosteres as pharmacophores in drug discovery: review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03819G [pubs.rsc.org]

- 12. longdom.org [longdom.org]

- 13. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rgmcet.edu.in [rgmcet.edu.in]

- 16. Click Chemistry [organic-chemistry.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. jenabioscience.com [jenabioscience.com]

- 19. tandfonline.com [tandfonline.com]

- 20. mdpi.com [mdpi.com]

- 21. CuAAC-ensembled 1,2,3-triazole-linked isosteres as pharmacophores in drug discovery: review - RSC Advances (RSC Publishing) [pubs.rsc.org]

Navigating the Labyrinth of Triazole Synthesis: A Technical Guide to Avoiding Side Product Formation

A Technical Support Center for Researchers, Scientists, and Drug Development Professionals

Welcome to our technical support center, designed to assist you in navigating the complexities of triazole synthesis. As Senior Application Scientists with extensive field experience, we understand that while triazole synthesis, particularly through azide-alkyne cycloaddition, is a powerful tool, the path to a pure product can be fraught with the challenge of unwanted side reactions. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you minimize or eliminate the formation of common side products, ensuring the integrity and success of your research and development endeavors.

I. The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Mastering the "Click" for Purity

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is celebrated for its efficiency and high regioselectivity in forming 1,4-disubstituted 1,2,3-triazoles. However, the very nature of the catalytic system can give rise to several side products. Understanding the "why" behind these formations is the first step toward prevention.

Troubleshooting Common CuAAC Side Products

Q1: I'm observing a significant amount of a byproduct with a mass corresponding to the homocoupling of my alkyne. What is it and how can I prevent it?

A1: This is likely the result of oxidative homocoupling, also known as Glaser coupling, a common side reaction in CuAAC.

-

Causality: This side reaction is primarily caused by the oxidation of the catalytically active Cu(I) species to Cu(II) in the presence of oxygen.[1][2] Cu(II) can then mediate the coupling of two terminal alkyne molecules to form a diacetylene byproduct.[3]

-

Troubleshooting & Prevention:

-

Maintain a Reducing Environment: The most effective way to prevent Glaser coupling is to ensure the copper catalyst remains in its Cu(I) oxidation state. This is typically achieved by using a stoichiometric excess of a reducing agent, with sodium ascorbate being the most common.[4] A 3- to 10-fold excess of sodium ascorbate is often recommended.

-

Deoxygenate Your Reaction: Rigorously deoxygenate all solvents and solutions by bubbling with an inert gas (e.g., argon or nitrogen) before adding the copper catalyst.

-

Inert Atmosphere: Whenever possible, perform the reaction under an inert atmosphere (e.g., in a glovebox or using a Schlenk line). This is particularly crucial for slow reactions or when using sensitive substrates.

-

Diagram: The Competing Pathways of CuAAC and Glaser Coupling

Caption: Competing reaction pathways in CuAAC.

Q2: My reaction is producing a mixture of 1,4- and 1,5-disubstituted triazoles. I thought CuAAC was supposed to be regioselective?

A2: While CuAAC is highly regioselective for the 1,4-isomer, contamination or improper reaction conditions can lead to the formation of the 1,5-isomer.

-

Causality:

-

Thermal Cycloaddition: If the reaction is heated, the uncatalyzed Huisgen 1,3-dipolar cycloaddition can occur, which typically produces a mixture of 1,4- and 1,5-regioisomers.[1][5]

-

Inefficient Catalysis: If the Cu(I) catalyst is not active or present in a sufficient concentration, the thermal pathway may become competitive even at room temperature over long reaction times.

-

-

Troubleshooting & Prevention:

-

Avoid High Temperatures: Whenever possible, run CuAAC reactions at room temperature. If heating is necessary to improve solubility or reaction rate, be aware of the potential for decreased regioselectivity.

-

Ensure Catalyst Activity: Use a reliable source of Cu(I) or ensure efficient in situ reduction of a Cu(II) precursor. The use of a stabilizing ligand can enhance catalyst longevity and efficiency.

-

Consider a One-Pot Approach with Caution: While one-pot syntheses can be efficient, the simultaneous presence of all reagents from the start might lead to side reactions if not carefully controlled. A stepwise addition, where the catalyst is introduced to the mixture of azide and alkyne, can sometimes improve selectivity.[6]

-

Q3: I'm working with sensitive biomolecules and observing degradation or aggregation. What's happening and how can I protect my sample?

A3: The combination of a copper catalyst and a reducing agent like sodium ascorbate can generate reactive oxygen species (ROS), which can damage proteins and other biomolecules.

-

Causality: The reaction between Cu(II) and sodium ascorbate can produce ROS, leading to oxidation of amino acid side chains (e.g., methionine, cysteine, tyrosine, and histidine) or even cleavage of peptide bonds.[4] Additionally, byproducts of ascorbate oxidation can react with lysine and arginine residues.[4]

-

Troubleshooting & Prevention:

-